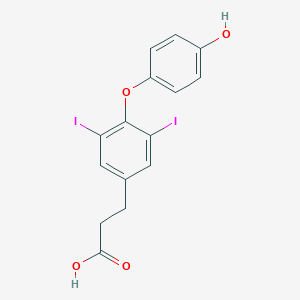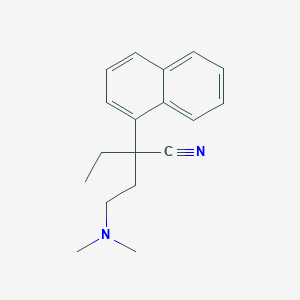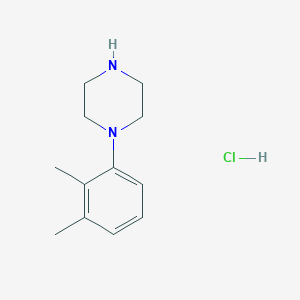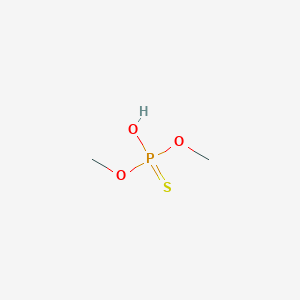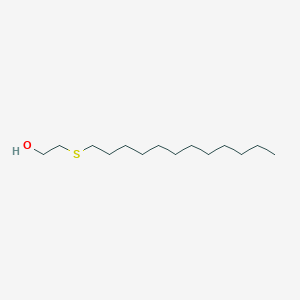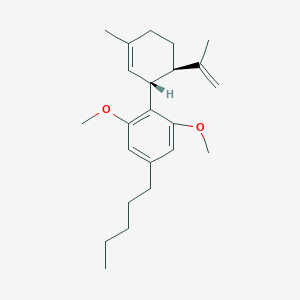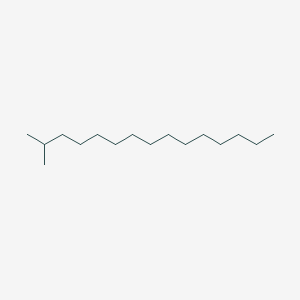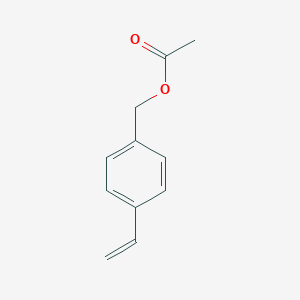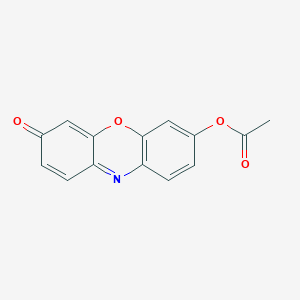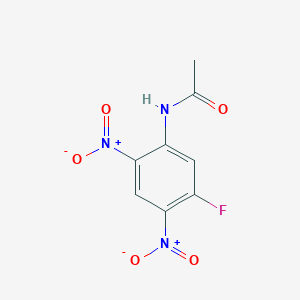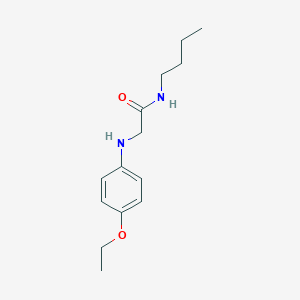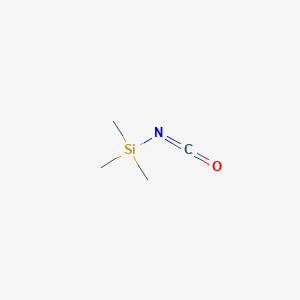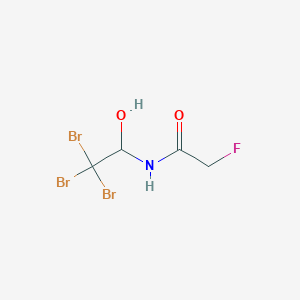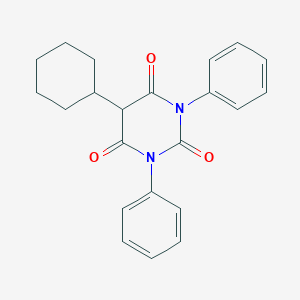
Barbituric acid, 5-cyclohexyl-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-cyclohexyl-1,3-diphenyl-, also known as cyclobarbital, is a synthetic compound that belongs to the barbiturate family. Barbiturates are a class of drugs that act as central nervous system depressants and are used as sedatives, hypnotics, and anesthetics. Cyclobarbital has been widely used in scientific research for its unique properties and mechanism of action.
Mécanisme D'action
Cyclobarbital acts as a central nervous system depressant by enhancing the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. It binds to the GABA-A receptor and increases the opening of chloride channels, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This results in sedation, hypnosis, and anesthesia.
Effets Biochimiques Et Physiologiques
Cyclobarbital has a range of biochemical and physiological effects, including sedation, hypnosis, and anesthesia. It can also cause respiratory depression, decreased heart rate, and decreased blood pressure. Prolonged use of Barbituric acid, 5-cyclohexyl-1,3-diphenyl-l can lead to tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobarbital has several advantages for lab experiments, including its potency and ability to induce sleep quickly. However, it also has limitations, such as its narrow therapeutic window and potential for respiratory depression. Careful dosing and monitoring are required to ensure safety in lab experiments.
Orientations Futures
For research include the development of new barbiturate derivatives, investigation of long-term effects, and exploration of drug interactions.
Méthodes De Synthèse
Cyclobarbital is synthesized by the condensation of cyclohexanone and urea in the presence of sodium ethoxide and diphenylacetonitrile. The reaction yields Barbituric acid, 5-cyclohexyl-1,3-diphenyl-l as a white crystalline solid with a melting point of 156-158°C. The purity of the compound can be confirmed by thin-layer chromatography and infrared spectroscopy.
Applications De Recherche Scientifique
Cyclobarbital has been used in various scientific research studies for its sedative and hypnotic properties. It has been used to induce sleep in animal models and to study the effects of sedatives on the central nervous system. Cyclobarbital has also been used in studies investigating the mechanism of action of barbiturates and their interactions with other drugs.
Propriétés
Numéro CAS |
1247-87-6 |
|---|---|
Nom du produit |
Barbituric acid, 5-cyclohexyl-1,3-diphenyl- |
Formule moléculaire |
C22H22N2O3 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
5-cyclohexyl-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H22N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h2-3,6-9,12-16,19H,1,4-5,10-11H2 |
Clé InChI |
OODLKCKQFLUWOT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
1247-87-6 |
Synonymes |
5-Cyclohexyl-1,3-diphenylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



